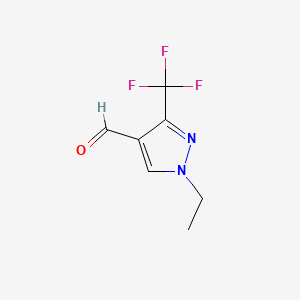
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H7F3N2O. This compound features a pyrazole ring substituted with an ethyl group at the first position, a trifluoromethyl group at the third position, and an aldehyde group at the fourth position. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
The synthesis of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde typically involves the following steps:
Cyclization Reaction: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Substitution Reaction: The trifluoromethyl group is introduced via a substitution reaction using a trifluoromethylating agent.
Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles.
科学研究应用
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for its properties in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
相似化合物的比较
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can be compared with similar compounds such as:
1-Methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-(chloromethyl)pyrazole-4-carbaldehyde: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
属性
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWRUTVZKZAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

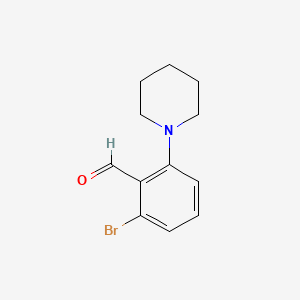
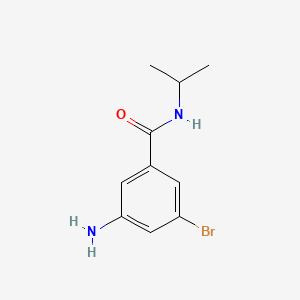

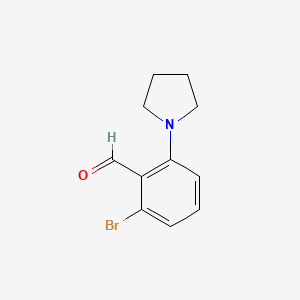
![2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride](/img/structure/B581718.png)

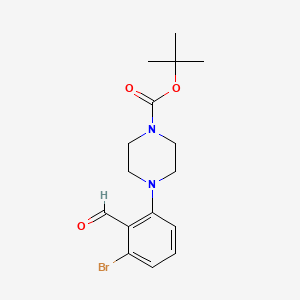
![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)
![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)
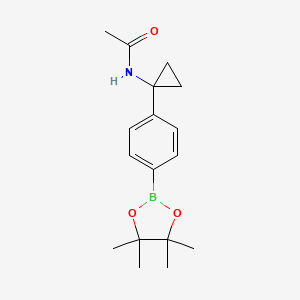

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)

